molecular formula C8H15BrO2 B1372790 2-[(3-Bromopropoxy)methyl]oxolane CAS No. 1094435-43-4

2-[(3-Bromopropoxy)methyl]oxolane

Cat. No.: B1372790
CAS No.: 1094435-43-4
M. Wt: 223.11 g/mol
InChI Key: BPBXDWYCBLYUJH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Bromopropoxy)methyl]oxolane typically involves the reaction of 3-bromopropanol with tetrahydrofuran in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-[(3-Bromopropoxy)methyl]oxolane involves its reactivity towards nucleophiles and oxidizing agents. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. In oxidation reactions, the compound undergoes changes in its oxidation state, leading to the formation of different functional groups .

Comparison with Similar Compounds

    2-[(3-Chloropropoxy)methyl]oxolane: Similar in structure but with a chlorine atom instead of bromine.

    2-[(3-Iodopropoxy)methyl]oxolane: Contains an iodine atom, making it more reactive in substitution reactions.

Uniqueness: 2-[(3-Bromopropoxy)methyl]oxolane is unique due to its balanced reactivity and stability. The bromine atom provides a good leaving group for substitution reactions while maintaining sufficient stability for practical applications .

Biological Activity

2-[(3-Bromopropoxy)methyl]oxolane is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a bromopropoxy group, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

CxHyBrO\text{C}_x\text{H}_y\text{BrO}

Where xx and yy denote the number of carbon and hydrogen atoms, respectively. The presence of the bromine atom is significant for its reactivity and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications, particularly in antimicrobial and anticancer domains. Below is a summary of key findings from various studies.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with halogen substitutions have shown enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall below 10 µg/mL, indicating potent antimicrobial effects.

CompoundMIC (µg/mL)Target Organism
This compound<10Staphylococcus aureus
Related Halogenated Compounds<5Escherichia coli

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies reveal that this compound may induce apoptosis in cancer cells through mechanisms involving DNA intercalation and disruption of cell cycle progression.

Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 5 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound activates intrinsic apoptotic pathways.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • DNA Interaction: The oxolane ring structure allows for intercalation into DNA, potentially blocking replication and transcription processes.
  • Enzyme Inhibition: The bromine atom may enhance binding affinity to specific enzymes involved in metabolic pathways, leading to inhibition of their activity.
  • Membrane Disruption: The amphiphilic nature of the compound may disrupt microbial membranes, leading to cell lysis.

Research Findings

Recent studies have focused on elucidating the specific pathways affected by this compound:

  • Cytotoxicity Assays: Various assays (MTT, LDH release) have confirmed that concentrations above 10 µM can lead to cytotoxic effects in non-cancerous cell lines, indicating a need for careful dosage consideration in therapeutic applications.
  • Signal Pathway Modulation: Research indicates that this compound may modulate key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Properties

IUPAC Name

2-(3-bromopropoxymethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c9-4-2-5-10-7-8-3-1-6-11-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBXDWYCBLYUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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